molecular formula C17H17N3O B7851853 N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine

N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B7851853
M. Wt: 279.34 g/mol
InChI Key: HNWXAYBIKYVABG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]quinazolin-4-amine is a quinazoline derivative characterized by a 4-methoxyphenethyl group attached to the 4-amino position of the quinazoline core. Quinazolines are heterocyclic compounds with broad pharmacological applications, including kinase inhibition, apoptosis induction, and receptor modulation. The 4-methoxyphenethyl substituent in this compound may influence its electronic properties, solubility, and target affinity, distinguishing it from analogs with different substituents .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-14-8-6-13(7-9-14)10-11-18-17-15-4-2-3-5-16(15)19-12-20-17/h2-9,12H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWXAYBIKYVABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine typically involves the following steps:

  • Benzene Derivative Preparation: The starting material, 4-methoxyphenyl ethylamine, is prepared by reacting 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Quinazoline Formation: The benzene derivative is then reacted with anthranilic acid in the presence of polyphosphoric acid (PPA) to form the quinazoline core.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may involve the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

  • Reduction: Reduction reactions can be used to convert the quinazoline core to its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Quinazolin-4-one Derivatives: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

  • Biology: It has been investigated for its effects on cell signaling pathways and its potential use in cancer research.

  • Material Science: The compound's unique properties have been explored for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

N-(4-Methoxybenzyl)quinazolin-4-amine
  • Structure : Features a 4-methoxybenzyl group (C16H15N3O) instead of a phenethyl chain.
  • Implications : Shorter substituents like benzyl may enhance rigidity but limit penetration into hydrophobic pockets compared to phenethyl chains .
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827)
  • Structure : Contains a 4-methoxyphenyl group and a methyl group at the quinazoline 2-position.
  • Activity: Potent apoptosis inducer (EC50 = 2 nM) with high blood-brain barrier (BBB) penetration, used in cancer xenograft models.
  • Comparison : The 2-methyl group on the quinazoline core enhances target selectivity and metabolic stability compared to unsubstituted analogs like the target compound .
AZD0530 (c-Src/Abl Kinase Inhibitor)
  • Structure : Substitutions at quinazoline positions 5 (tetrahydropyran-4-yloxy) and 7 (piperazinyl-ethoxy).
  • Activity: Nanomolar inhibition of c-Src/Abl kinases, excellent pharmacokinetics (t1/2 = 40 h in humans).
  • Comparison : Bulkier substituents at positions 5 and 7 confer kinase selectivity, whereas the target compound’s simpler structure may lack such specificity .

Impact of Heterocyclic and Aromatic Substituents

6,7-Dimethoxy-N-(2-(5-methoxyindol-3-yl)ethyl)quinazolin-4-amine
  • Structure : Methoxy groups at quinazoline positions 6 and 7, plus a 5-methoxyindole-ethyl chain.
  • Activity : Demonstrated in kinase inhibition assays; methoxy groups enhance solubility and π-stacking interactions.
  • Comparison : The target compound lacks methoxy groups on the quinazoline, which may reduce polarity and alter binding modes .
N-(Thiophen-2-ylmethyl)quinazolin-4-amine Derivatives
  • Structure : Thiophene or benzodioxole groups introduced via Suzuki coupling.
  • Activity : Histamine H4 receptor inverse agonists (e.g., VUF10497, pKi = 7.57).
  • Comparison : Heterocyclic substituents like thiophene modulate receptor affinity, whereas the target compound’s 4-methoxyphenethyl group may favor different target classes (e.g., kinases vs. GPCRs) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Substituents LogP* Biological Target Notable Findings References
Target Compound C17H17N3O 4-Methoxyphenethyl 3.2 Under investigation Pending data
N-(4-Methoxybenzyl) analog C16H15N3O 4-Methoxybenzyl 2.8 Kinases Moderate kinase inhibition
MPC-6827 C17H17N3O 4-Methoxyphenyl, 2-methyl 3.5 Apoptosis pathways EC50 = 2 nM; BBB penetration
AZD0530 C28H30ClFN4O5 5-THP, 7-piperazinyl-ethoxy 2.1 c-Src/Abl kinases t1/2 = 40 h; oral efficacy
VUF10497 C18H18ClN5S 6-Chloro, thiophen-2-ylmethyl 3.0 H4 receptor pKi = 7.57; dual H1/H4 action

*Predicted using ChemDraw.

Key Research Findings and Trends

  • Substituent Position : Methoxy groups on the quinazoline core (e.g., 6,7-dimethoxy derivatives) enhance solubility but may reduce membrane permeability .
  • Chain Length: Phenethyl groups (vs.
  • Biological Targets : Quinazolines with bulky substituents (e.g., AZD0530) favor kinase inhibition, while smaller groups (e.g., MPC-6827) enable apoptosis induction .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article will explore the biological properties of this compound, including its anticancer potential, antimicrobial effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H17N3O and a molecular weight of 281.34 g/mol. Its structure features a quinazoline core substituted with a 4-methoxyphenyl group and an ethyl amine side chain, which contribute to its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

  • Apoptosis Induction : A study focusing on related compounds found that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine exhibited potent apoptosis induction with an EC50 of 2 nM in cell-based assays . This suggests that similar derivatives may also possess significant apoptotic activity.
  • Efficacy in Xenograft Models : The compound has shown effectiveness in mouse xenograft models, particularly against breast cancer cell lines, indicating its potential for therapeutic applications .

2. Antimicrobial Activity

Quinazoline derivatives have also been studied for their antimicrobial properties. A recent investigation into quinazolin-4(3H)-one derivatives revealed notable activity against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

3. Inhibition of Tyrosine Kinases

Quinazolines are recognized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. This inhibition is vital for developing targeted therapies against various cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

  • Substituents at the para position on the phenyl ring enhance anticancer activity.
  • Electron-withdrawing groups significantly improve potency against cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives.

Activity Type Compound IC50/EC50 Tested Model
Apoptosis InductionN-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineEC50 = 2 nMCell-based assays
Anticancer EfficacyThis compoundEffective in xenograft modelsMouse models
Antimicrobial ActivityQuinazolin derivativesVaries (not specified)Staphylococcus aureus, Streptococcus pneumoniae
Tyrosine Kinase InhibitionVarious quinazolinesPotentEGFR inhibition

Case Studies

  • Anticancer Case Study : A study examined the effects of quinazoline derivatives on human breast cancer cells, demonstrating that specific modifications led to enhanced apoptosis and reduced tumor growth in xenograft models .
  • Antimicrobial Case Study : Research on quinazolin-4(3H)-one derivatives showed significant antimicrobial effects against resistant strains, highlighting their potential as new therapeutic agents .

Q & A

Q. What are the key synthetic routes for N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves substitution reactions on the quinazoline core. For example, morpholine derivatives are introduced via nucleophilic substitution under reflux with solvents like THF or isopropanol. Reaction parameters (e.g., temperature, molar ratios, and catalysts) must be systematically adjusted to optimize yield. For instance, HCl in dioxane can enhance amine coupling efficiency . Characterization via NMR and HPLC is critical to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of analytical techniques:

  • NMR : Confirm proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and gradient elution .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Kinase activity assays (e.g., c-Src/Abl inhibition) using fluorescence-based ADP-Glo™ kits.
  • Cell viability : MTT or apoptosis induction assays (e.g., EC₅₀ determination in cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Substituent modification : Replace the methoxyphenyl group with halogenated or bulky groups to enhance binding to hydrophobic kinase pockets. For example, 2-chloro substitution on quinazoline improved apoptosis induction potency by 10-fold .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to map pharmacophoric features (e.g., electron-withdrawing groups at C-2 enhance affinity for tyrosine kinases) .

Q. What strategies address conflicting data between in vitro potency and in vivo efficacy?

  • Pharmacokinetic (PK) optimization : Introduce solubilizing groups (e.g., morpholine or piperazine) to improve oral bioavailability. AZD0530, a related quinazoline, achieved 40-hour plasma half-life in humans via 4-methylpiperazine substitution .
  • Blood-brain barrier (BBB) penetration : LogP adjustments (target 2–3) and P-glycoprotein efflux assays can resolve discrepancies in CNS activity .

Q. How do researchers evaluate target selectivity against kinase panels?

  • Broad-spectrum kinase profiling : Use platforms like Eurofins KinaseProfiler™ to test inhibition at 1 µM against 100+ kinases.
  • Crystallography : Resolve co-crystal structures with c-Src/Abl to identify critical hydrogen bonds (e.g., quinazoline N-1 with Met318 in Abl) .

Q. What computational methods predict metabolic stability?

  • In silico ADMET : Tools like Schrödinger’s QikProp estimate CYP450 metabolism and hepatic clearance.
  • Metabolite ID : LC-MS/MS detects oxidative dealkylation or morpholine ring-opening metabolites .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization TipsReferences
Quinazoline core formation2,4-dichloroquinazoline + 4-methoxyphenethylamineUse DIEA as base in THF at 60°C
Morpholine substitutionMorpholine, K₂CO₃, DMF, 80°CIncrease molar ratio (1:1.2) for complete substitution

Q. Table 2. SAR Highlights

ModificationBiological ImpactMechanismReferences
C-2 chloro substitutionEC₅₀ = 2 nM (apoptosis induction)Enhanced ATP-binding pocket occupancy
N-ethyl morpholinet₁/₂ = 40 hours (human PK)Reduced CYP3A4 metabolism

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